4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride
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Overview
Description
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride is a chemical compound that features a pyrrolidine ring, a benzenesulfonyl chloride group, and an ethoxy linkage
Preparation Methods
The synthesis of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to modify the compound’s properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic compounds, including polymers and specialty chemicals.
Material Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and potential inhibition of enzyme activity. The pyrrolidine ring and ethoxy linkage contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
4-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: This compound lacks the ethoxy linkage and may exhibit different reactivity and applications.
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: This compound has an aldehyde group instead of a sulfonyl chloride group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C12H14ClNO4S |
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Molecular Weight |
303.76 g/mol |
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO4S/c13-19(16,17)11-5-3-10(4-6-11)18-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
InChI Key |
LOBMXIIFGBVHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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